Wu-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

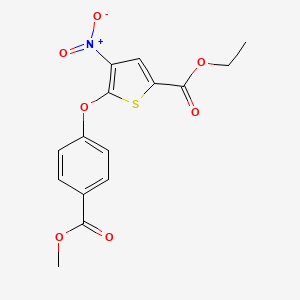

Molecular Formula |

C15H13NO7S |

|---|---|

Molecular Weight |

351.3 g/mol |

IUPAC Name |

ethyl 5-(4-methoxycarbonylphenoxy)-4-nitrothiophene-2-carboxylate |

InChI |

InChI=1S/C15H13NO7S/c1-3-22-14(18)12-8-11(16(19)20)15(24-12)23-10-6-4-9(5-7-10)13(17)21-2/h4-8H,3H2,1-2H3 |

InChI Key |

ZOBORTAJZNJCLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Wu-5

This guide provides a comprehensive overview of the mechanism of action of this compound, a novel small molecule inhibitor with significant potential in the treatment of Acute Myeloid Leukemia (AML). The information presented is collated from primary research and is intended to provide a detailed understanding of its molecular targets, signaling pathways, and cellular effects.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 10 (USP10).[1][2][3][4][5] Its primary mechanism involves the direct inhibition of the deubiquitinase activity of USP10, which leads to downstream effects on protein degradation and cell signaling pathways critical for cancer cell survival. Specifically, this compound has been shown to induce the degradation of the Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key driver of oncogenesis in a significant subset of AML patients.[2][3][4][5] Furthermore, this compound modulates the AMP-activated protein kinase (AMPK) pathway, contributing to its anti-leukemic effects.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| USP10 | Deubiquitinase Activity Assay | 8.3 µM | [2][4][5] |

| MV4-11 (FLT3-ITD positive AML) | Cell Viability Assay | 3.794 µM | [2][4] |

| Molm13 (FLT3-ITD positive AML) | Cell Viability Assay | 5.056 µM | [2][4] |

| MV4-11R (Crenolanib-resistant) | Cell Viability Assay | 8.386 µM | [2][4] |

Table 2: Cellular Effects of this compound on FLT3-ITD-Positive AML Cells

| Effect | Cell Lines | Concentration(s) | Time Point(s) | Reference |

| Induction of Apoptosis | MV4-11, Molm13 | 1, 2.5, 5 µM | 24, 48 hours | [1] |

| Selective Cell Death | FLT3-ITD positive AML cells | 10 µM | 24, 48, 72 hours | [1] |

| FLT3-ITD Degradation | MV4-11, MV4-11-R, Molm13 | 5 µM | 24 hours | [1][6] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of two key signaling pathways: the USP10/FLT3-ITD axis and the AMPK pathway.

USP10/FLT3-ITD Signaling Pathway

FLT3-ITD is a constitutively active receptor tyrosine kinase that drives the proliferation and survival of AML cells. USP10 acts as a deubiquitinase for FLT3-ITD, removing ubiquitin tags and thereby protecting it from proteasomal degradation. By inhibiting USP10, this compound prevents the deubiquitination of FLT3-ITD. This leads to an accumulation of polyubiquitinated FLT3-ITD, which is then targeted for degradation by the proteasome. The degradation of FLT3-ITD abrogates its downstream signaling, leading to the induction of apoptosis in FLT3-ITD-positive AML cells.[2][4][5]

AMPK Signaling Pathway

AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes while inhibiting anabolic processes. This compound has been shown to inhibit the AMPK pathway.[1][2][4] This is significant because the inhibition of AMPKα can synergistically enhance the anti-leukemic effects of other targeted therapies, such as the FLT3 inhibitor crenolanib.[4] The precise mechanism by which this compound inhibits the AMPK pathway is still under investigation.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action are provided below.

USP10 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the deubiquitinase activity of USP10.

-

Principle: A fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is used. Cleavage of AMC from ubiquitin by active USP10 results in an increase in fluorescence, which can be measured over time.

-

Protocol:

-

Recombinant human USP10 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT) for a specified period (e.g., 30 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.

-

The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured at regular intervals using a microplate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of USP10 inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

-

FLT3-ITD Degradation Assay (Western Blotting)

This assay is used to assess the effect of this compound on the protein levels of FLT3-ITD in AML cells.

-

Principle: Western blotting is used to separate proteins by size and detect the level of FLT3-ITD protein using a specific antibody.

-

Protocol:

-

FLT3-ITD-positive AML cells (e.g., MV4-11, Molm13) are treated with this compound (e.g., 5 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

To determine if degradation is proteasome-mediated, cells can be co-treated with a proteasome inhibitor (e.g., MG132).[7]

-

Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for FLT3. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the FLT3-ITD band is quantified and normalized to the loading control to determine the relative protein level.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in AML cells following treatment with this compound.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

AML cells are treated with various concentrations of this compound (e.g., 1, 2.5, 5 µM) or a vehicle control for different time points (e.g., 24, 48 hours).

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cells.

-

The cells are incubated in the dark for a specified time (e.g., 15 minutes) at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.[8][9]

-

Conclusion

This compound represents a promising therapeutic agent for FLT3-ITD-positive AML. Its multifaceted mechanism of action, involving the direct inhibition of USP10, subsequent proteasomal degradation of the oncoprotein FLT3-ITD, and modulation of the AMPK pathway, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Wu-5: A Novel USP10 Inhibitor Targeting FLT3-ITD in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound Wu-5 has been identified as a novel and selective inhibitor of Ubiquitin-Specific Peptidase 10 (USP10), a deubiquitinating enzyme implicated in the pathogenesis of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. Notably, this compound induces the degradation of the Fms-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutant protein, a key driver in a subset of AML cases, leading to apoptosis in cancer cells. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the compound's signaling pathway, offering a critical resource for researchers in oncology and drug development.

Discovery and Rationale

This compound was identified through the screening of an in-house compound library for its anti-AML effects.[1] The rationale for its development stems from the critical need for novel therapeutic strategies for FLT3-ITD-positive AML, which is associated with a poor prognosis.[2] Inducing the degradation of the mutated FLT3 protein presents an attractive therapeutic approach, particularly for patients who have developed resistance to conventional FLT3 inhibitors.[1][2] this compound emerged as a promising candidate due to its selective cytotoxic effects on FLT3-ITD-positive AML cells.[1]

Chemical Properties

While the detailed synthesis protocol for this compound is not publicly available, as it was identified from a private in-house compound library, its fundamental chemical properties have been disclosed.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2630378-05-9 |

| Molecular Formula | C15H13NO7S |

| Molecular Weight | 351.33 g/mol |

Mechanism of Action

This compound functions as a direct inhibitor of USP10.[1] In FLT3-ITD-positive AML cells, USP10 acts as a deubiquitinase for the FLT3-ITD protein, removing ubiquitin chains and preventing its degradation by the proteasome.[1][3] By inhibiting USP10, this compound promotes the ubiquitination and subsequent proteasome-mediated degradation of FLT3-ITD.[1][2] The degradation of this oncogenic driver protein leads to the inactivation of its downstream signaling pathways, including AKT and ERK, which are crucial for cell survival and proliferation.[1] This cascade of events ultimately induces apoptosis in the cancer cells.[1][2] Furthermore, this compound has been shown to inhibit the AMPKα pathway, contributing to its anti-leukemic effects.[3][4]

Signaling Pathway of this compound

Caption: this compound inhibits USP10, leading to FLT3-ITD degradation and apoptosis.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |

| USP10 | In vitro gel-based DUB assay | 8.3 | [1][2] |

| MV4-11 (FLT3-ITD+) | Cell Viability (CCK-8) | 3.794 | [1][2] |

| Molm13 (FLT3-ITD+) | Cell Viability (CCK-8) | 5.056 | [1][2] |

| MV4-11-R (Crenolanib-resistant, FLT3-ITD+) | Cell Viability (CCK-8) | 8.386 | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on various AML cell lines.

-

Cell Culture: Human AML cell lines (FLT3-ITD-positive: MV4-11, Molm13, MV4-11-R; FLT3-ITD-negative: U937, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 1-10 µM) or DMSO as a vehicle control.

-

Incubation: The treated cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

Viability Assessment:

-

Trypan Blue Exclusion Assay: A small aliquot of the cell suspension is mixed with trypan blue dye. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

-

CCK-8 Assay: Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated. The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Apoptosis Analysis

This protocol is employed to quantify the induction of apoptosis in AML cells following treatment with this compound.

-

Cell Treatment: MV4-11, Molm13, and MV4-11-R cells are treated with different concentrations of this compound (e.g., 1, 2.5, 5 µM) for 24 or 48 hours.

-

Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Western Blot for Apoptosis Markers:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against apoptosis-related proteins such as Caspase-3 and PARP1, followed by HRP-linked secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Western Blot Analysis for Protein Degradation

This protocol is used to investigate the effect of this compound on the protein levels of FLT3-ITD and downstream signaling molecules.

-

Cell Lysis: AML cells (MV4-11, Molm13, MV4-11-R, and HL60) are treated with various concentrations of this compound for 24 hours and then lysed.

-

Proteasome/Lysosome Inhibition: To determine the degradation pathway, cells are pre-treated with a proteasome inhibitor (MG132, 5 µM) or a lysosome inhibitor (chloroquine, CQ, 20 µM) before this compound treatment.

-

Protein Quantification and Electrophoresis: Protein concentrations are measured, and equal amounts of protein are subjected to SDS-PAGE.

-

Immunoblotting: Proteins are transferred to a PVDF membrane and probed with primary antibodies against FLT3, P-AKT, P-ERK, and β-actin (as a loading control).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL kit.

Experimental Workflow

Caption: Key experimental workflows for evaluating this compound's biological activity.

Synergistic Effects with Crenolanib

A significant finding is the synergistic effect of this compound when combined with crenolanib, a second-generation FLT3 inhibitor.[1] This combination enhances the induction of apoptosis in both crenolanib-sensitive and -resistant FLT3-ITD-positive AML cells.[1] The dual inhibition of the FLT3 and AMPKα pathways by this combination therapy offers a promising strategy to overcome drug resistance.[1][3]

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for FLT3-ITD-positive AML. Its novel mechanism of action, involving the targeted degradation of the oncoprotein FLT3-ITD through USP10 inhibition, offers a distinct advantage over conventional kinase inhibitors. The synergistic activity with existing FLT3 inhibitors further highlights its potential in combination therapies to combat drug resistance. Future research should focus on elucidating the full spectrum of this compound's targets, its in vivo efficacy and safety profile, and the potential for its clinical translation. The development of more potent and specific USP10 inhibitors based on the this compound scaffold could also be a fruitful area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Activity of Wu-5, a Novel USP10 Inhibitor: A Technical Guide

This technical guide provides an in-depth overview of the in-vitro activity of Wu-5, a novel and selective inhibitor of Ubiquitin-Specific Peptidase 10 (USP10). This compound has demonstrated significant potential in the context of acute myeloid leukemia (AML), particularly in cases harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and a visual representation of the inhibitor's mechanism of action.

Quantitative Data Summary

The in-vitro efficacy of this compound has been characterized through its direct inhibitory action on the USP10 enzyme and its cytotoxic effects on various AML cell lines. The data reveals that this compound selectively targets FLT3-ITD-positive AML cells, including those resistant to conventional FLT3 inhibitors.

Table 1: In-Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Notes | Reference(s) |

| USP10 Enzyme | In-vitro DUB Activity Assay | 8.3 µM | Direct enzymatic inhibition. | [1][2][3] |

| USP5 Enzyme | In-vitro DUB Activity Assay | No effect at 50 µM | Demonstrates selectivity for USP10 over USP5. | [1] |

| MV4-11 | Cell Viability | 3.794 µM | FLT3-ITD positive, FLT3 inhibitor-sensitive AML cell line. | [1][2] |

| Molm13 | Cell Viability | 5.056 µM | FLT3-ITD positive, FLT3 inhibitor-sensitive AML cell line. | [1][2] |

| MV4-11R | Cell Viability | 8.386 µM | FLT3-ITD positive, FLT3 inhibitor-resistant AML cell line. | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-leukemic effects by directly inhibiting the deubiquitinase activity of USP10. In FLT3-ITD-positive AML, USP10 is responsible for removing ubiquitin tags from the mutated FLT3-ITD protein, thereby stabilizing it and preventing its degradation. By inhibiting USP10, this compound promotes the accumulation of ubiquitinated FLT3-ITD, targeting it for proteasomal degradation.[1][2] This leads to the downregulation of critical pro-survival signaling pathways, including PI3K/AKT and MAPK/ERK, ultimately inducing apoptosis in the cancer cells.[2]

Furthermore, this compound has been shown to reduce the protein levels of AMP-activated protein kinase alpha (AMPKα).[1][2] The combined effect of targeting both FLT3 and AMPKα pathways contributes to its potent anti-AML activity and its ability to synergize with other agents like the FLT3 inhibitor, crenolanib.[1][2]

Experimental Protocols

The following sections detail the methodologies employed to assess the in-vitro activity of the this compound inhibitor.

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of USP10 using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant human USP10 enzyme

-

Fluorogenic substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.6, 0.5 mM EDTA, 5 mM DTT)

-

Test Compound: this compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer. A constant final DMSO concentration (e.g., 1%) should be maintained across all wells.

-

In a 96-well plate, add the diluted USP10 enzyme to all wells except the "Negative Control" wells.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic Ub-AMC substrate to all wells. Protect the plate from light.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 350 nm excitation and 460 nm emission for AMC).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

This assay determines the cytotoxic effect of this compound on AML cell lines.

-

Reagents and Materials:

-

AML cell lines (e.g., MV4-11, Molm13, MV4-11R)

-

Complete cell culture medium

-

Test Compound: this compound

-

Cell viability reagent (e.g., CCK-8, MTT)

-

96-well clear cell culture plate

-

Microplate reader

-

-

Protocol:

-

Seed the AML cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plate for specified time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

This technique is used to detect changes in the protein levels of USP10 targets and downstream signaling molecules following this compound treatment.

-

Protocol:

-

Treat AML cells with this compound at various concentrations or for different time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., FLT3, p-AKT, p-ERK, AMPKα, USP10, and a loading control like GAPDH or β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to quantify changes in protein expression levels.

-

References

Apoptosis Induction by Wu-5 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Wu-5, a novel small molecule inhibitor, in inducing apoptosis in cancer cell lines. The document focuses on its effects on Acute Myeloid Leukemia (AML) cells harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation, a common driver of this malignancy.

Executive Summary

This compound is a potent inhibitor of Ubiquitin-Specific Protease 10 (USP10) that has demonstrated selective cytotoxic and pro-apoptotic activity against FLT3-ITD-positive AML cells.[1][2][3] Mechanistically, this compound induces the proteasome-mediated degradation of the oncoprotein FLT3-ITD and inhibits the AMPK signaling pathway, leading to cell cycle arrest and apoptosis.[1][2][3] This guide summarizes the quantitative effects of this compound on cancer cell viability and apoptosis, details the experimental protocols for assessing its activity, and provides a visual representation of the underlying signaling pathways.

Quantitative Data on this compound Activity

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in several FLT3-ITD-positive AML cell lines. The following tables summarize the key findings.

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) of this compound was determined in both FLT3 inhibitor-sensitive and resistant cell lines.

| Cell Line | Genotype | IC50 (μM) | Reference |

| MV4-11 | FLT3-ITD | 3.794 | [1][3] |

| Molm13 | FLT3-ITD | 5.056 | [1][3] |

| MV4-11R | FLT3-ITD, Resistant | 8.386 | [1][3] |

Induction of Apoptosis

This compound induces apoptosis in a concentration- and time-dependent manner in FLT3-ITD-positive AML cells.[2][3][4]

| Cell Line | This compound Concentration (μM) | Treatment Time (hours) | Apoptotic Effect | Reference |

| MV4-11 | 1, 2.5, 5 | 24, 48 | Concentration- and time-dependent increase in apoptosis | [2][4] |

| Molm13 | 1, 2.5, 5 | 24, 48 | Concentration- and time-dependent increase in apoptosis | [2][4] |

| MV4-11R | 1, 2.5, 5 | 24, 48 | Concentration- and time-dependent increase in apoptosis | [2] |

Core Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting the USP10-FLT3-AMPK axis. The inhibition of USP10 by this compound leads to the ubiquitination and subsequent proteasomal degradation of the FLT3-ITD oncoprotein. This, in turn, inhibits downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, and also suppresses the AMPKα pathway, culminating in the activation of the apoptotic cascade.[1][2][3][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Culture

-

Cell Lines: MV4-11, Molm13 (FLT3-ITD positive AML), MV4-11R (FLT3 inhibitor-resistant), U937, HL60 (FLT3-ITD negative).

-

Media: RPMI-1640 or IMDM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: Treat cells with various concentrations of this compound or DMSO (vehicle control) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Detailed Staining Protocol:

-

Cell Preparation: After treatment with this compound, harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[6][7]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in the signaling pathway.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Anti-FLT3

-

Anti-USP10

-

Anti-phospho-AMPKα

-

Anti-AMPKα

-

Anti-PARP1

-

Anti-Caspase-3

-

Anti-β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic agent for FLT3-ITD-positive AML by inducing apoptosis through a novel mechanism involving the inhibition of USP10 and the subsequent degradation of FLT3-ITD. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the anti-cancer properties of this compound and similar compounds. Further studies are warranted to explore its efficacy in vivo and its potential for combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. USP10 as a Potential Therapeutic Target in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Technical Guide: The Core Mechanism of FLT3-ITD Degradation Induced by Wu-5

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 kinase, driving uncontrolled cell proliferation and survival through various downstream signaling pathways, including PI3K/AKT, RAS/ERK, and JAK/STAT.[3][4][5] While FLT3 tyrosine kinase inhibitors (TKIs) have been developed, their efficacy is often limited by acquired resistance.[6][7] An emerging therapeutic strategy is to induce the degradation of the FLT3-ITD protein itself.[7][8] This guide details the mechanism of Wu-5, a novel small molecule identified as an inhibitor of Ubiquitin-Specific Peptidase 10 (USP10), which promotes the degradation of FLT3-ITD.[6][7][9]

Core Degradation Mechanism: USP10 Inhibition

The stability of the FLT3-ITD oncoprotein is regulated by the ubiquitin-proteasome system.[9] Deubiquitinating enzymes (DUBs) can remove ubiquitin tags from proteins, thereby rescuing them from proteasomal degradation. USP10 has been identified as a deubiquitinase for FLT3-ITD.[6][8][9]

This compound functions by directly targeting and inhibiting the enzymatic activity of USP10.[6][7] This inhibition prevents the deubiquitination of FLT3-ITD, leading to an accumulation of polyubiquitinated FLT3-ITD. The polyubiquitinated receptor is then recognized and degraded by the proteasome.[6][7] This degradation is specific to the mutated FLT3-ITD, with minimal effect on the wild-type FLT3 protein.[9]

Caption: this compound inhibits USP10, promoting FLT3-ITD degradation.

Signaling Pathway Consequences

The degradation of FLT3-ITD by this compound leads to the downregulation of its downstream pro-survival signaling pathways. Constitutive FLT3-ITD activity normally leads to the phosphorylation and activation of proteins such as AKT and ERK.[3] Treatment with this compound results in a dose-dependent reduction in the levels of phosphorylated AKT (P-AKT) and phosphorylated ERK (P-ERK) in FLT3-ITD-positive AML cells.[7]

Furthermore, this compound impacts the AMPKα pathway. The treatment reduces the expression of AMPKα, a key regulator of cellular energy homeostasis.[6] This dual effect on both the FLT3 and AMPKα pathways contributes to the potent anti-leukemic activity of this compound and creates a synergistic effect when combined with other FLT3 inhibitors like crenolanib.[6][7]

Caption: Downstream signaling effects of this compound treatment.

Quantitative Data Summary

This compound demonstrates selective and potent activity against FLT3-ITD-positive AML cells, including those resistant to conventional FLT3 inhibitors. The compound's efficacy has been quantified through various in vitro assays.

| Parameter | Cell Line / Target | Value (IC50) | Reference |

| Cell Viability | MV4-11 (FLT3-ITD sensitive) | 3.794 µM | [6][7] |

| Cell Viability | Molm13 (FLT3-ITD sensitive) | 5.056 µM | [6][7] |

| Cell Viability | MV4-11R (FLT3-ITD resistant) | 8.386 µM | [6][7] |

| Enzymatic Activity | USP10 (in vitro) | 8.3 µM | [6][7][9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of this compound.

1. Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines.

-

Method:

-

Seed FLT3-ITD-positive (e.g., MV4-11, Molm13, MV4-11R) and FLT3-ITD-negative (e.g., HL60) cells in 96-well plates.

-

Treat cells with a serial dilution of this compound (e.g., 1-10 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine IC50 values by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[7]

-

2. Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method (Annexin V/Propidium Iodide Staining):

-

Treat AML cells with various concentrations of this compound for 24 or 48 hours.[7]

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

3. Western Blot Analysis

-

Objective: To measure changes in protein expression and phosphorylation levels following this compound treatment.

-

Method:

-

Treat cells (e.g., MV4-11, Molm13) with different concentrations of this compound for a set time (e.g., 24 hours).[7]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against FLT3, P-AKT, P-ERK, total AKT, total ERK, PARP1, Caspase-3, cleaved-Caspase-3, and a loading control (e.g., GAPDH).[7][10]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Caption: Experimental workflow for Western Blot analysis.

4. In Vitro Deubiquitinase (DUB) Assay

-

Objective: To confirm the direct inhibitory effect of this compound on USP10 activity.

-

Method:

-

Use a commercially available DUB-labeling assay kit.

-

Incubate recombinant human USP10 enzyme with a fluorescently labeled ubiquitin probe (e.g., Ub-rhodamine).

-

Add varying concentrations of this compound to the reaction mixture.

-

The active USP10 will cleave the probe, causing a change in fluorescence polarization or intensity.

-

Measure the signal using a suitable plate reader.

-

Calculate the percent inhibition of USP10 activity relative to a no-inhibitor control to determine the IC50 of this compound against USP10.[9]

-

5. USP10 Overexpression Rescue Experiment

-

Objective: To verify that the effects of this compound are mediated through USP10 inhibition.

-

Method:

-

Transfect FLT3-ITD-positive AML cells with a plasmid vector encoding for human USP10 or an empty control vector.

-

Select and expand the transfected cells to establish stable cell lines overexpressing USP10.

-

Treat both the USP10-overexpressing cells and control cells with this compound.

-

Perform cell viability assays and Western blots for FLT3-ITD levels.

-

A successful rescue is demonstrated if the overexpression of USP10 abrogates the this compound-induced FLT3-ITD degradation and cell death.[6][7]

-

References

- 1. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NADPH oxidase mediated oxidative stress signaling in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decursin induces FLT3-ITD acute myeloid leukemia cell apoptosis by increasing the expression of the ubiquitin-conjugase UBE2L6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Wu-5: A Technical Guide on Toxicity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wu-5 is a novel small molecule inhibitor of Ubiquitin-Specific Protease 10 (USP10).[1][2][3] It has emerged as a promising agent in the context of Acute Myeloid Leukemia (AML), particularly in cases harboring FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, which are associated with a poor prognosis.[1][3] Preliminary studies indicate that this compound exerts its anti-leukemic effects by inducing the degradation of the FLT3-ITD oncoprotein and inhibiting the AMP-activated protein kinase (AMPK) pathway.[1][2] This document provides a comprehensive overview of the initial toxicity and specificity studies of this compound, compiling available data into a structured format to aid in further research and development.

Toxicity Profile

The toxicological assessment of this compound is in its preliminary stages, with current data primarily derived from in vitro studies.

In Vitro Cytotoxicity

This compound has demonstrated selective cytotoxicity towards AML cell lines that are positive for the FLT3-ITD mutation.[1][2][3] The half-maximal inhibitory concentrations (IC50) from cell viability assays are summarized in Table 1.

| Cell Line | FLT3 Status | IC50 (µM) | Reference |

| MV4-11 | ITD-positive | 3.794 | [1][2] |

| Molm13 | ITD-positive | 5.056 | [1][2] |

| MV4-11R | ITD-positive, resistant | 8.386 | [1][2] |

| U937 | ITD-negative | No significant effect | [4] |

| HL60 | ITD-negative | No significant effect | [4] |

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines.

In Vivo Toxicity

As of the latest available information, specific in vivo toxicity studies determining the Maximum Tolerated Dose (MTD) or LD50 for this compound have not been published. However, studies on other USP10 inhibitors in mouse models of AML have reported no evidence of vital organ toxicity.[5] Further investigation is required to establish a comprehensive in vivo safety profile for this compound.

Specificity Profile

The specificity of a therapeutic agent is critical for minimizing off-target effects. The preliminary specificity of this compound has been evaluated against a related deubiquitinase and in the context of its cellular targets.

Deubiquitinase Specificity

This compound has been identified as an inhibitor of USP10 with a reported IC50 of 8.3 µM in an in vitro gel-based assay.[1][2] To assess its selectivity, its activity was tested against USP5, another deubiquitinase. This compound did not show significant inhibition of USP5 at a concentration of 50 µM, suggesting a degree of selectivity for USP10.[1] A comprehensive deubiquitinase panel screening has not yet been reported.

Kinase Specificity

A comprehensive kinome-wide scan to determine the broader kinase inhibitory profile of this compound is not publicly available. Its primary mechanism of action in AML is not direct kinase inhibition, but rather the induced degradation of the FLT3 kinase.

Cellular Specificity

This compound exhibits significant cellular specificity by selectively inducing apoptosis in FLT3-ITD-positive AML cells, while having minimal effect on FLT3-ITD-negative cells.[4] This selectivity is attributed to its mechanism of inducing the degradation of the FLT3-ITD oncoprotein, which is the driver of proliferation in these cancer cells.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

-

Cell Seeding: Seed AML cells (MV4-11, Molm13, MV4-11R, U937, HL60) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the extent of apoptosis induced by this compound.

-

Cell Treatment: Treat AML cells with the desired concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

FLT3-ITD Degradation Assay (Western Blot)

This protocol is used to assess the effect of this compound on the protein levels of FLT3-ITD.

-

Cell Lysis: Treat AML cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Deubiquitinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on USP10 activity.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human USP10 enzyme and a fluorogenic ubiquitin substrate (e.g., Ub-AMC) in an appropriate assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C.

-

Fluorescence Measurement: Measure the increase in fluorescence over time, which corresponds to the cleavage of the ubiquitin substrate by USP10.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of this compound for USP10 inhibition.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound.

Caption: Proposed signaling pathway of this compound in FLT3-ITD positive AML cells.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

Caption: Workflow for the MTT-based cell viability assay.

Caption: Workflow for Western Blot analysis of protein degradation.

Conclusion

The preliminary data on this compound suggest that it is a promising therapeutic candidate for FLT3-ITD-positive AML due to its selective cytotoxicity and its mechanism of action that involves the degradation of the key oncogenic driver. However, this technical guide also highlights the need for further comprehensive studies. Future research should focus on obtaining a complete specificity profile through kinome and broad deubiquitinase screening, as well as conducting rigorous in vivo toxicity studies to establish a safe therapeutic window. The detailed protocols and summarized data herein provide a foundation for these next steps in the development of this compound.

References

Downstream Effects of Wu-5 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wu-5 is a novel small molecule inhibitor of Ubiquitin-Specific Protease 10 (USP10). It has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cells harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation. This mutation is a key driver of leukemogenesis and is associated with a poor prognosis. This compound exerts its effects by inducing the degradation of the oncogenic FLT3-ITD protein and modulating the AMPK signaling pathway, ultimately leading to apoptosis in cancer cells. This technical guide provides an in-depth overview of the downstream effects of this compound treatment, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound treatment on various AML cell lines.

Table 1: IC50 Values of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 (µM) | Reference |

| MV4-11 | FLT3-ITD | 3.794 | [1] |

| Molm13 | FLT3-ITD | 5.056 | [1] |

| MV4-11-R | FLT3-ITD (Resistant) | 8.386 | [1] |

Table 2: Dose-Dependent Induction of Apoptosis by this compound in FLT3-ITD Positive AML Cells

| Cell Line | This compound Concentration (µM) | Apoptosis (%) - 24h | Apoptosis (%) - 48h | Reference |

| MV4-11 | 1 | ~10% | ~15% | [1] |

| 2.5 | ~20% | ~30% | [1] | |

| 5 | ~35% | ~50% | [1] | |

| Molm13 | 1 | ~8% | ~12% | [1] |

| 2.5 | ~15% | ~25% | [1] | |

| 5 | ~30% | ~45% | [1] |

Note: Apoptosis percentages are estimated from published Annexin V/PI staining data.

Table 3: Effect of this compound on Protein Expression and Phosphorylation

| Protein | Cell Line | This compound Treatment | Observed Effect | Reference |

| FLT3-ITD | MV4-11, Molm13 | 5 µM, 24h | Significant Decrease | [1] |

| p-AKT | MV4-11 | 5 µM, 24h | Decrease | [1] |

| p-ERK | MV4-11 | 5 µM, 24h | Decrease | [1] |

| AMPKα | MV4-11 | 5 µM, 24h | Decrease | [1] |

| p-AMPKα | A549, HEK293T | Varies | Dose-dependent decrease (inferred) | [2] |

| p-STAT5 | AML Cells | Varies | Dose-dependent decrease (inferred) | [3] |

Note: Effects are based on qualitative western blot data from the cited literature. Quantitative changes would require densitometric analysis of the blots.

Signaling Pathways

This compound Mechanism of Action

This compound primarily targets USP10, a deubiquitinating enzyme. By inhibiting USP10, this compound prevents the removal of ubiquitin chains from the FLT3-ITD oncoprotein, marking it for degradation by the proteasome. This leads to a reduction in the downstream signaling pathways activated by the constitutively active FLT3-ITD receptor.

Caption: this compound inhibits USP10, leading to proteasomal degradation of FLT3-ITD.

Downstream Signaling of FLT3-ITD Inhibition

The degradation of FLT3-ITD by this compound treatment leads to the downregulation of its key downstream pro-survival and proliferative signaling pathways, including the STAT5, MAPK (ERK), and PI3K/AKT pathways.

Caption: Key signaling pathways activated by FLT3-ITD in AML.

This compound Effect on the AMPK Pathway

In addition to its effect on FLT3-ITD, this compound has been shown to inhibit the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis. Inhibition of AMPKα can contribute to the anti-leukemic effects of this compound.

Caption: this compound inhibits the AMPK signaling pathway.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to determine the dose-dependent effect of this compound on the viability of AML cells.

Materials:

-

AML cell lines (e.g., MV4-11, Molm13)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed AML cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of proteins in the FLT3 and AMPK signaling pathways.

Materials:

-

AML cell lines

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FLT3, anti-p-AKT, anti-p-ERK, anti-AMPKα, anti-p-AMPKα, anti-p-STAT5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the gene expression of apoptosis-related genes like BCL2 and BAX.

Materials:

-

AML cell lines

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for BCL2, BAX, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Treat cells with this compound.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the downstream effects of this compound treatment.

Caption: A standard experimental workflow for studying this compound's effects.

References

Wu-5: A Novel USP10 Inhibitor with Therapeutic Potential in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Wu-5 is a recently identified small molecule inhibitor of Ubiquitin-Specific Peptidase 10 (USP10). It has demonstrated significant potential as a therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic utility of this compound.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplications (FLT3-ITD) being the most common.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[2] While FLT3 inhibitors have been developed, their efficacy can be limited by resistance.

This compound emerges as a promising therapeutic candidate by targeting the deubiquitinating enzyme USP10.[3] USP10 has been identified as a key regulator of FLT3-ITD stability.[4] By inhibiting USP10, this compound promotes the proteasomal degradation of the oncogenic FLT3-ITD protein.[3] Furthermore, this compound has been shown to inhibit the AMP-activated protein kinase (AMPK) pathway, which is also implicated in cancer cell metabolism and survival.[3] This dual mechanism of action suggests that this compound could be effective in overcoming resistance to conventional FLT3 inhibitors and offers a novel therapeutic strategy for FLT3-ITD-positive AML.

Mechanism of Action

This compound exerts its anti-leukemic effects through the inhibition of USP10, a deubiquitinating enzyme that plays a crucial role in stabilizing oncoproteins. The primary mechanism of action involves the following key steps:

-

Inhibition of USP10: this compound directly binds to and inhibits the catalytic activity of USP10.[5]

-

Increased Ubiquitination of FLT3-ITD: USP10 is responsible for removing ubiquitin chains from the FLT3-ITD protein, thereby protecting it from degradation. Inhibition of USP10 by this compound leads to an accumulation of polyubiquitinated FLT3-ITD.[4]

-

Proteasomal Degradation of FLT3-ITD: The polyubiquitinated FLT3-ITD is recognized and targeted for degradation by the proteasome, leading to a reduction in the total levels of this oncoprotein.[3]

-

Inhibition of Downstream Signaling: The degradation of FLT3-ITD results in the downregulation of its downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1]

-

Inhibition of the AMPK Pathway: this compound also leads to the inhibition of the AMPK pathway. USP10 has been shown to deubiquitinate and activate AMPKα.[6] By inhibiting USP10, this compound prevents the activation of AMPK, further contributing to its anti-cancer effects.[3]

-

Induction of Apoptosis: The combined inhibition of the FLT3 and AMPK pathways ultimately leads to the induction of apoptosis in FLT3-ITD-positive AML cells.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits USP10, preventing FLT3-ITD deubiquitination and promoting its degradation.

Caption: this compound inhibits USP10, leading to reduced AMPK activation and decreased cell survival.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| IC50 | 8.3 µM | USP10 (in vitro) | [5] |

| IC50 | 3.794 µM | MV4-11 (FLT3-ITD positive) | [3][5] |

| IC50 | 5.056 µM | Molm13 (FLT3-ITD positive) | [3][5] |

| IC50 | 8.386 µM | MV4-11R (FLT3 inhibitor-resistant) | [3][5] |

| IC50 | > 10 µM | U937 (FLT3-ITD negative) | [7] |

| IC50 | > 10 µM | HL60 (FLT3-ITD negative) | [7] |

Table 2: Experimental Concentrations of this compound for Cellular Assays

| Assay | Concentration Range | Treatment Duration | Cell Lines | Reference |

| Cell Viability | 1 - 10 µM | 24, 48, 72 hours | MV4-11, Molm13, MV4-11R, U937, HL60 | [3][7] |

| Apoptosis Assay | 1, 2.5, 5 µM | 24, 48 hours | MV4-11, Molm13 | [7] |

| Protein Degradation | 5 µM | 24 hours | MV4-11 | [7] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for AML cell lines to assess the cytotoxic effects of this compound.

Materials:

-

AML cell lines (e.g., MV4-11, Molm13, U937, HL60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control.

References

- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 2. The ubiquitin ligase RNF5 determines acute myeloid leukemia growth and susceptibility to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of USP10 induces degradation of oncogenic FLT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Deubiquitination and activation of AMPK by USP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to USP10 Inhibitors: Focus on Wu-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on Ubiquitin-Specific Peptidase 10 (USP10) inhibitors, with a specific focus on the novel compound Wu-5. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to USP10

Ubiquitin-Specific Peptidase 10 (USP10) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] USP10 is involved in regulating protein stability, DNA damage response, cell cycle progression, and autophagy.[3] Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer.[3] USP10 can act as either a tumor suppressor or an oncogene depending on the cellular context and its specific substrates, which include p53, SIRT6, PTEN, and Fms-like tyrosine kinase 3 (FLT3).[1][3] This dual role makes USP10 an intriguing and complex target for therapeutic intervention.

This compound: A Novel USP10 Inhibitor

This compound is a recently identified small molecule inhibitor of USP10.[4][5] It has shown significant promise in preclinical studies, particularly in the context of Acute Myeloid Leukemia (AML) with internal tandem duplication mutations in FLT3 (FLT3-ITD).[4][5] this compound has been demonstrated to induce the degradation of the mutated FLT3 protein, inhibit key signaling pathways, and induce apoptosis in cancer cells.[4][6]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily by directly interacting with and inactivating USP10.[4][7] In FLT3-ITD-positive AML, USP10 normally deubiquitinates and stabilizes the constitutively active FLT3-ITD oncoprotein, promoting leukemic cell proliferation and survival.[4] By inhibiting USP10, this compound leads to the ubiquitination and subsequent proteasomal degradation of FLT3-ITD.[4][7]

Furthermore, this compound's mechanism involves the inhibition of the AMP-activated protein kinase (AMPK) pathway.[4][6] USP10 is known to deubiquitinate and stabilize AMPKα, a key energy sensor and tumor suppressor.[1][3] Inhibition of USP10 by this compound results in the downregulation of AMPKα protein levels.[4][7] The dual inhibition of both the FLT3 and AMPKα pathways contributes to the synergistic cell death observed when this compound is combined with other targeted therapies like the FLT3 inhibitor, crenolanib.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant compounds from the reviewed literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 Value | Cell Line/System | Reference |

| Enzyme Inhibition | USP10 | 8.3 µM | In vitro | [4][5] |

| Enzyme Inhibition | USP10 | 50.2 µM | In vitro | [8] |

| Cell Viability | FLT3-ITD+ AML | 3.794 µM | MV4-11 | [4][5] |

| Cell Viability | FLT3-ITD+ AML | 5.056 µM | Molm13 | [4][5] |

| Cell Viability | FLT3-ITD+ AML (resistant) | 8.386 µM | MV4-11R | [4][5] |

Table 2: IC50 Values of Reference Compounds against USP10

| Compound | IC50 Value (µM) | Reference |

| Ubiquitin Aldehyde | 0.3 | [8] |

| UCH-L1 Inhibitor 1 | 12.6 | [8] |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the general experimental workflows are provided below using the DOT language for Graphviz.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the study of USP10 inhibitors are provided below.

In Vitro USP10 Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of USP10 by monitoring the cleavage of a fluorogenic ubiquitin substrate.[9][10][11]

-

Principle: The assay utilizes Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), a substrate where the fluorescence of AMC is quenched. Upon cleavage by USP10, the free AMC fluoresces, and the increase in fluorescence is proportional to enzyme activity.[10]

-

Materials:

-

Recombinant human USP10 protein.[9]

-

Ub-AMC substrate.[9]

-

Assay Buffer (e.g., 50 mM HEPES pH 7.6, 0.5 mM EDTA, 11 µM ovalbumin, 5 mM DTT).[11]

-

Test inhibitor (e.g., this compound) and DMSO (vehicle control).

-

96-well black microplate.[9]

-

Fluorescence plate reader (lexcitation=350 nm; lemission=460 nm).[9]

-

-

Protocol:

-

Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.[10]

-

In a 96-well plate, add diluted USP10 enzyme to all wells except the "Negative Control" wells.[9]

-

Add the test inhibitor dilutions to the "Test Inhibitor" wells and an equivalent volume of assay buffer with DMSO to the "Positive Control" wells.[9]

-

Pre-incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to bind to the enzyme.[9]

-

Initiate the reaction by adding the Ub-AMC substrate to all wells.[9]

-

Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at room temperature, protecting the plate from light.[9]

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Determine the percent inhibition relative to the positive control and calculate the IC50 value by plotting percent inhibition against inhibitor concentration.

-

Cell Viability Assay

This assay determines the effect of an inhibitor on cell proliferation and cytotoxicity.

-

Principle: Assays like MTT or CellTiter-Glo measure metabolic activity, which is proportional to the number of viable cells.

-

Protocol (Example using MTT):

-

Seed AML cells (e.g., MV4-11, Molm13) in a 96-well plate at a predetermined density.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[6]

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

-

Calculate IC50 values by plotting cell viability against inhibitor concentration.

-

Western Blotting and Immunoprecipitation (IP)

These techniques are used to detect changes in protein levels and protein-protein interactions following inhibitor treatment.[4][12]

-

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. IP is used to isolate a specific protein and its binding partners.

-

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA or a similar lysis buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[4][12]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then probe with primary antibodies against target proteins (e.g., FLT3, AMPKα, USP10, Ubiquitin, GAPDH).[4] Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

-

For IP: Incubate cell lysates with a primary antibody against the protein of interest (e.g., SYK or FLT3) overnight.[11] Add Protein A/G beads to pull down the antibody-protein complex. Wash the beads extensively, elute the bound proteins, and analyze by western blotting for interacting partners (e.g., Ubiquitin or USP10).[11]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of an inhibitor with its protein target in a cellular environment.[4]

-

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.

-

Protocol:

-

Treat intact cells with various concentrations of this compound or vehicle control.[4]

-

Lyse the cells and divide the lysate from each treatment group into several aliquots.

-

Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of soluble USP10 remaining in the supernatant at each temperature by western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of USP10.

-

DUB-Labeling Assay

This assay assesses the selectivity of an inhibitor against various deubiquitinating enzymes in a cellular context.[4]

-

Principle: A probe, such as HA-Ubiquitin-Vinyl Sulfone (HA-Ub-VS), covalently binds to the active site of DUBs. An effective inhibitor will compete with the probe for binding to the target DUB, leading to a reduced signal for that specific enzyme.

-

Protocol:

-

Pre-treat cells with this compound or a vehicle control.

-

Lyse the cells in a buffer compatible with DUB activity.

-

Incubate the lysates with the HA-Ub-VS probe.

-

Stop the reaction and analyze the lysates by western blotting using an anti-HA antibody.

-

A decrease in the signal for the HA-labeled USP10 band in the this compound-treated sample compared to the control indicates that this compound inhibited the binding of the probe to USP10's active site.[4] Other DUBs (like USP5) can be monitored on the same blot to assess selectivity.[4]

-

Conclusion